Cas no 57771-94-5 (6-Oxo-1,2-dihydro-6H-pyrrolo3,2,1-ijquinoline-5-carbohydrazide)

6-Oxo-1,2-dihydro-6H-pyrrolo3,2,1-ijquinoline-5-carbohydrazide 化学的及び物理的性質
名前と識別子
-
- 6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide
- BBL017911
- STK496060
- 6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid, 1,2-dihydro-6-oxo-, hydrazide
- 6-Oxo-1,2-dihydro-6H-pyrrolo3,2,1-ijquinoline-5-carbohydrazide
-
- MDL: MFCD11705273
- インチ: 1S/C12H11N3O2/c13-14-12(17)9-6-15-5-4-7-2-1-3-8(10(7)15)11(9)16/h1-3,6H,4-5,13H2,(H,14,17)
- InChIKey: LSQUSHGNFAJCBJ-UHFFFAOYSA-N
- ほほえんだ: O=C1C(C(NN)=O)=CN2CCC3C=CC=C1C2=3
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 405
- トポロジー分子極性表面積: 75.4
6-Oxo-1,2-dihydro-6H-pyrrolo3,2,1-ijquinoline-5-carbohydrazide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB380779-1g |
6-Oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide; . |
57771-94-5 | 1g |
€317.00 | 2025-02-21 | ||
TRC | O231040-250mg |
6-Oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide |
57771-94-5 | 250mg |
$ 275.00 | 2022-06-03 | ||
TRC | O231040-500mg |
6-Oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide |
57771-94-5 | 500mg |
$ 450.00 | 2022-06-03 | ||
abcr | AB380779-1 g |
6-Oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide |
57771-94-5 | 1g |
€322.50 | 2023-05-19 | ||
A2B Chem LLC | AJ02716-500mg |
6-Oxo-1,2-dihydro-6h-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide |
57771-94-5 | >95% | 500mg |
$467.00 | 2024-04-19 | |
TRC | O231040-1000mg |
6-Oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide |
57771-94-5 | 1g |
$ 720.00 | 2022-06-03 | ||
abcr | AB380779-500 mg |
6-Oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide |
57771-94-5 | 500MG |
€254.60 | 2022-08-31 | ||
abcr | AB380779-500mg |
6-Oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide; . |
57771-94-5 | 500mg |
€269.00 | 2025-02-21 | ||
A2B Chem LLC | AJ02716-1g |
6-Oxo-1,2-dihydro-6h-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide |
57771-94-5 | >95% | 1g |
$509.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1738485-1g |
6-Oxo-1,2-dihydro-6h-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide |
57771-94-5 | 98% | 1g |
¥2616.00 | 2024-05-08 |
6-Oxo-1,2-dihydro-6H-pyrrolo3,2,1-ijquinoline-5-carbohydrazide 関連文献
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
6-Oxo-1,2-dihydro-6H-pyrrolo3,2,1-ijquinoline-5-carbohydrazideに関する追加情報
6-Oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide (CAS No. 57771-94-5)
The compound 6-Oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide (CAS No. 57771-94-5) is a highly specialized organic molecule with a complex structure that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and potential applications in drug discovery. The CAS No. 57771-94-5 uniquely identifies this compound in chemical databases worldwide, ensuring its precise identification and reference in scientific literature.
The molecular structure of 6-Oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide is characterized by a fused bicyclic system consisting of a pyrrole ring and a quinoline moiety. The presence of the oxo group at position 6 and the carbohydrazide group at position 5 introduces unique electronic and steric properties to the molecule. These features make it an intriguing subject for studying molecular interactions and bioavailability in various biological systems.
Recent advancements in synthetic chemistry have enabled researchers to develop efficient methods for the synthesis of 6-Oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline derivatives. These methods often involve multi-component reactions or modular assembly strategies that allow for precise control over the structural complexity of the molecule. For instance, studies have explored the use of microwave-assisted synthesis and catalytic cross-coupling reactions to construct this compound with high yields and purity.
From a pharmacological perspective, 6-Oxo derivatives have shown promising activity in preclinical models of diseases such as cancer and neurodegenerative disorders. The compound's ability to modulate key cellular pathways makes it a potential candidate for drug development programs targeting specific therapeutic areas. For example, recent research has highlighted its role as an inhibitor of certain kinase enzymes involved in tumor progression.
In addition to its pharmacological applications, CAS No. 57771 compounds are also being investigated for their potential use in materials science. The unique electronic properties of this class of compounds make them suitable candidates for applications in organic electronics and optoelectronic devices. Researchers are exploring how modifications to the molecular structure can enhance its performance in these contexts.
The study of pyrrolo[3,2,1]quinoline derivatives has been further advanced by computational chemistry techniques such as molecular docking and quantum mechanics simulations. These tools provide insights into the compound's binding affinity with target proteins and its stability under various environmental conditions. Such computational studies are complemented by experimental validation through techniques like X-ray crystallography and NMR spectroscopy.
Looking ahead, the continued exploration of 6-Oxo pyrroloquinoline derivatives is expected to yield new insights into their chemical reactivity and biological functions. Collaborative efforts between chemists and biologists will be crucial in translating these findings into practical applications that benefit society.
57771-94-5 (6-Oxo-1,2-dihydro-6H-pyrrolo3,2,1-ijquinoline-5-carbohydrazide) 関連製品
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